molecular formula C8H4N2O4S B13836362 5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid

5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid

Cat. No.: B13836362
M. Wt: 225.19 g/mol
InChI Key: NQUNIMFHIWQQGJ-AZXPZELESA-N
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Description

5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzoic acid moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzoic acid derivative, followed by the introduction of the sulfanyl group through a substitution reaction. The final step involves the formation of the azanylidyne group under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The azanylidyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The azanylidyne group may also interact with nucleophiles, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    5-aminosalicylic acid: Known for its anti-inflammatory properties.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Mesalazine: Another anti-inflammatory compound with a similar structure.

Uniqueness

5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H4N2O4S

Molecular Weight

225.19 g/mol

IUPAC Name

5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid

InChI

InChI=1S/C8H4N2O4S/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,(H,11,12)/i4+1

InChI Key

NQUNIMFHIWQQGJ-AZXPZELESA-N

Isomeric SMILES

C1=CC(=C(C=C1S[13C]#N)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1SC#N)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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